

# Physical Properties of 2-Iodoheptane: A Technical Guide to its Boiling Point

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## Compound of Interest

Compound Name: 2-Iodoheptane

Cat. No.: B101077

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This technical guide provides an in-depth analysis of the boiling point of **2-iodoheptane**, a crucial physical property for its application in research and pharmaceutical development. Due to the limited availability of experimentally determined data for this specific compound, this document synthesizes estimated values, comparative data from its isomer, and a detailed overview of the physicochemical principles and experimental methodologies governing boiling point determination.

## Boiling Point of 2-Iodoheptane: An Overview

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to the rapid vaporization of the liquid. For **2-iodoheptane** (CAS No. 18589-29-2), a secondary alkyl iodide, its boiling point is a critical parameter for purification, reaction condition optimization, and overall chemical handling.

## Reported Boiling Point Data

An exhaustive search of scientific literature and chemical databases reveals a scarcity of experimentally verified boiling point data for **2-iodoheptane** at standard atmospheric pressure. An estimated boiling point is available, alongside data for its structural isomer, 1-iodoheptane, which provides a valuable point of comparison.

Compound	CAS Number	Type	Boiling Point (°C)	Pressure (atm)	Source
2-Iodoheptane	18589-29-2	Estimated	193.85	1	<a href="#">[1]</a>
1-Iodoheptane	4282-40-0	Experimental	204	1	

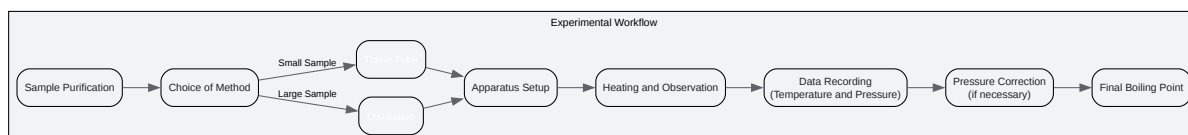
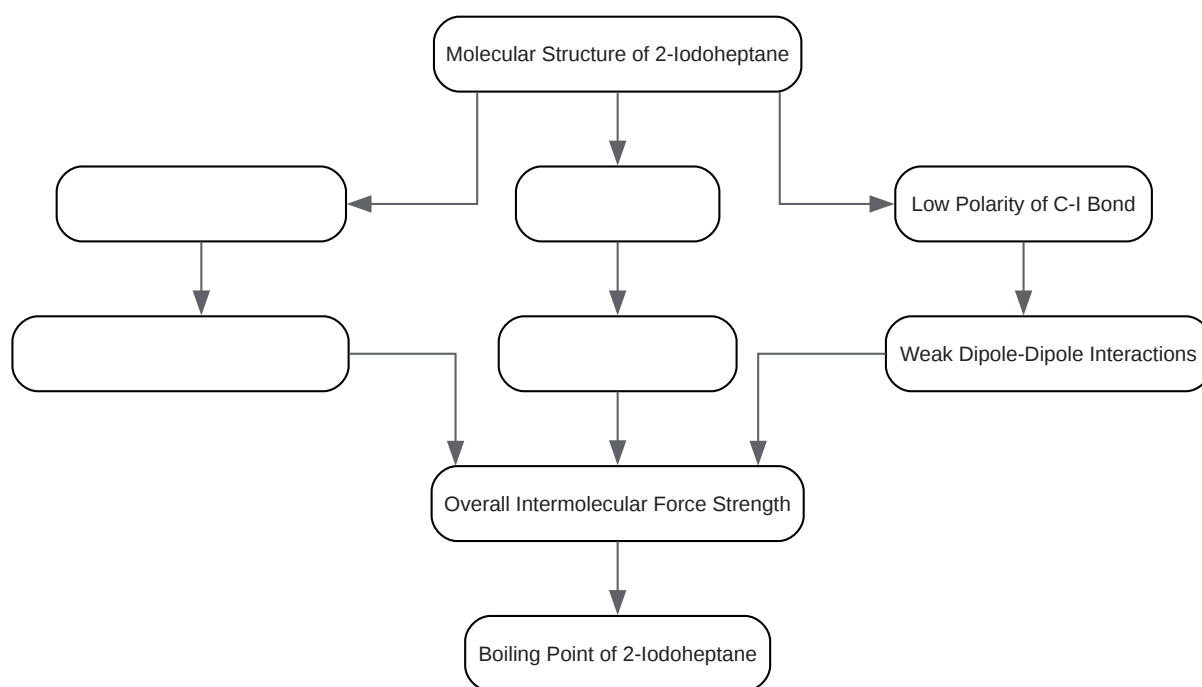
Note: The boiling point of 1-iodoheptane is consistently reported, providing a reliable reference for the approximate boiling point of its 2-iodo isomer.

## Factors Influencing the Boiling Point of 2-Iodoheptane

The boiling point of an alkyl halide like **2-iodoheptane** is determined by the strength of its intermolecular forces. Several structural and electronic factors contribute to these forces.

- Molecular Weight and Van der Waals Forces:** The primary determinant of the boiling point for alkyl iodides is the London dispersion forces, a type of van der Waals force. These forces increase with the number of electrons and the surface area of the molecule. Iodine, being a large and highly polarizable atom, significantly contributes to the strength of these forces, resulting in a relatively high boiling point for **2-iodoheptane** compared to other heptyl halides.
- Isomerism and Molecular Shape:** The position of the iodine atom on the heptane chain influences the molecule's overall shape and surface area. As a secondary iodide, **2-iodoheptane** is more branched than its primary isomer, 1-iodoheptane. This branching leads to a slightly more compact, spherical shape, which reduces the effective surface area for intermolecular contact. Consequently, the van der Waals forces are weaker in **2-iodoheptane**, resulting in a lower boiling point compared to the linear 1-iodoheptane.
- Dipole-Dipole Interactions:** The carbon-iodine bond is the least polar among the carbon-halogen bonds due to the small electronegativity difference between carbon and iodine. Therefore, while dipole-dipole interactions are present, their contribution to the overall intermolecular forces is less significant compared to the London dispersion forces.

The interplay of these factors can be visualized as a logical relationship determining the boiling point.



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## References

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